molecular formula C20H20ClN3O3S B10956939 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10956939
M. Wt: 417.9 g/mol
InChI Key: CPKQXURGPWLFPG-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a pyrrolidinone and a benzenesulfonamide group, making it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group in the pyrrolidinone ring.

    Substitution: The chlorine atom in the indole ring can be substituted with various nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced pyrrolidinone derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Similar structure but lacks the chlorine atom at the 5-position.

    N-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Similar structure with a bromine atom instead of chlorine.

Uniqueness

  • The presence of the chlorine atom at the 5-position of the indole ring enhances the compound’s biological activity and specificity compared to its analogs.
  • The combination of the indole, pyrrolidinone, and benzenesulfonamide moieties provides a unique scaffold for drug development, offering multiple points of interaction with biological targets.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C20H20ClN3O3S/c21-15-3-8-19-18(12-15)14(13-22-19)9-10-23-28(26,27)17-6-4-16(5-7-17)24-11-1-2-20(24)25/h3-8,12-13,22-23H,1-2,9-11H2

InChI Key

CPKQXURGPWLFPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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